Introduction: A Versatile Halogenated Pyridine Building Block
Introduction: A Versatile Halogenated Pyridine Building Block
An In-depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridine: Properties, Synthesis, and Reactivity for Advanced Chemical Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of functionalized heterocyclic intermediates is paramount. 3-Bromo-5-chloro-4-methylpyridine has emerged as a significant building block, valued for its precisely substituted pyridine core. The presence of three distinct functional handles—a bromine atom, a chlorine atom, and a methyl group—on the pyridine scaffold provides chemists with a versatile platform for constructing complex molecular architectures.
The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective, stepwise functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This guide offers an in-depth analysis of the chemical properties, a plausible synthesis strategy, core reactivity, and safe handling protocols for 3-Bromo-5-chloro-4-methylpyridine, designed for researchers and drug development professionals who seek to leverage its synthetic potential.
Physicochemical and Structural Properties
The fundamental properties of a chemical reagent dictate its behavior in both storage and reaction environments. 3-Bromo-5-chloro-4-methylpyridine is a solid at room temperature, and its key identifiers and computed properties are summarized below. Understanding these characteristics is the first step in designing robust and reproducible synthetic protocols.
| Property | Value | Source |
| IUPAC Name | 3-bromo-5-chloro-4-methylpyridine | [1] |
| CAS Number | 1260010-08-9 | [1] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| Canonical SMILES | CC1=C(C=NC=C1Cl)Br | [1] |
| InChIKey | LDFVQFBZBAVFSN-UHFFFAOYSA-N | [1] |
| Boiling Point | 223.2 ± 35.0 °C (at 760 mmHg) | |
| XLogP3 (Computed) | 2.5 | [1] |
| Appearance | White to off-white solid |
Structural & Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The 1H NMR spectrum is expected to be simple and highly informative, featuring three distinct signals:
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Aromatic Protons (H-2, H-6): Two singlets are expected in the aromatic region (typically δ 8.0-8.8 ppm for pyridines). The protons at the C-2 and C-6 positions are electronically distinct and are not adjacent to any other protons, hence they should appear as sharp singlets. The proton at C-2, being flanked by the nitrogen and the bromine, would likely be the most downfield.
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Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is expected further upfield, likely in the δ 2.2-2.6 ppm range.
The 13C NMR would reveal six distinct carbon signals, with the carbons attached to the halogens (C-3 and C-5) showing characteristic shifts.
Mass Spectrometry (MS)
Mass spectrometry is invaluable for confirming the identity of halogenated compounds due to their unique isotopic patterns.
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Molecular Ion Peak: The key feature would be a cluster of peaks for the molecular ion [M]+. Due to the natural abundance of bromine isotopes (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine isotopes (35Cl ≈ 75.8%, 37Cl ≈ 24.2%), the molecular ion will exhibit a characteristic pattern:
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M+: (C₆H₅79Br35Cl N) at m/z ≈ 205
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[M+2]+: A combination of (C₆H₅81Br35Cl N) and (C₆H₅79Br37Cl N), with an intensity nearly equal to the M+ peak.
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[M+4]+: (C₆H₅81Br37Cl N), with a significant but smaller intensity. This distinctive M, M+2, M+4 pattern provides unambiguous confirmation of the presence of one bromine and one chlorine atom.
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Proposed Synthesis Methodology
While multiple synthetic routes may exist, a common and reliable strategy for preparing polysubstituted pyridines involves the modification of a pre-existing, functionalized pyridine ring. A plausible and efficient synthesis of 3-Bromo-5-chloro-4-methylpyridine can be envisioned via a Sandmeyer-type reaction, starting from the corresponding aminopyridine.
Proposed Retrosynthesis:
Caption: Proposed retrosynthetic pathway for 3-Bromo-5-chloro-4-methylpyridine.
Detailed Experimental Protocol (Proposed)
This protocol is based on well-established procedures for the diazotization and Sandmeyer bromination of aminopyridines.[2][3]
Objective: To synthesize 3-Bromo-5-chloro-4-methylpyridine from 3-Amino-5-chloro-4-methylpyridine.
Materials:
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3-Amino-5-chloro-4-methylpyridine
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Hydrobromic acid (HBr, 48% aq.)
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Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)
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Sodium hydroxide (NaOH) solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ice
Procedure:
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Diazotization:
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, cool a solution of 48% hydrobromic acid by means of an ice-salt bath to -5 °C.
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Slowly add 3-Amino-5-chloro-4-methylpyridine (1.0 eq) to the cold acid with vigorous stirring, ensuring the temperature remains below 0 °C.
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Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the reaction mixture via an addition funnel, maintaining the temperature between -5 °C and 0 °C.
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Causality Insight: This step converts the primary amine into a diazonium salt. Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose violently. The strong acid medium is necessary for the formation of the nitrous acid (HONO) in situ.
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Sandmeyer Reaction:
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In a separate flask, prepare a solution or slurry of copper(I) bromide (1.2 eq) in 48% HBr.
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Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
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Causality Insight: CuBr catalyzes the displacement of the diazonium group (-N₂+) with a bromide ion. The nitrogen gas byproduct is thermodynamically very stable, which drives the reaction to completion.
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Work-up and Purification:
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Once the gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Carefully neutralize the reaction mixture by the slow addition of a cold aqueous NaOH solution until the pH is approximately 8-9.
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Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude material by column chromatography on silica gel to obtain the final product.
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Chemical Reactivity: A Platform for Cross-Coupling
The primary synthetic utility of 3-Bromo-5-chloro-4-methylpyridine stems from its suitability for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This reaction forges a new carbon-carbon bond, a transformation central to the synthesis of many pharmaceutical agents.
The Suzuki-Miyaura Reaction
The differential reactivity of the C-Br and C-Cl bonds is key. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for regioselective coupling at the C-3 position while leaving the C-5 chloro substituent intact for potential subsequent transformations.
